2-(1H-Imidazol-1-yl)-8-nitroquinoline
Description
Properties
IUPAC Name |
2-imidazol-1-yl-8-nitroquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)10-3-1-2-9-4-5-11(14-12(9)10)15-7-6-13-8-15/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMJXXGOLLYBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501287054 | |
| Record name | 2-(1H-Imidazol-1-yl)-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330663-15-5 | |
| Record name | 2-(1H-Imidazol-1-yl)-8-nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330663-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Imidazol-1-yl)-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Selective Transformations for 2 1h Imidazol 1 Yl 8 Nitroquinoline
Convergent and Divergent Synthetic Strategies
The construction of 2-(1H-Imidazol-1-yl)-8-nitroquinoline can be approached through either convergent or divergent synthetic pathways. A convergent approach would involve the synthesis of the 8-nitroquinoline (B147351) and imidazole (B134444) fragments separately, followed by their coupling in a late-stage key reaction. A divergent strategy might involve building the imidazole ring onto a pre-existing 2-amino-8-nitroquinoline scaffold, or functionalizing a pre-formed 2-(1H-imidazol-1-yl)quinoline. For the purpose of this discussion, we will focus on a convergent strategy which offers greater flexibility and is more common for this type of molecular architecture.
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available, or easily synthesized starting materials. amazonaws.comnumberanalytics.comresearchgate.net The primary disconnection for this compound is the C-N bond between the C2 position of the quinoline (B57606) ring and the N1 position of the imidazole ring. This disconnection is strategically sound as it corresponds to well-established C-N bond-forming reactions. amazonaws.com
This retrosynthetic disconnection leads to two key synthons: an electrophilic 8-nitroquinoline unit activated at the C2 position and a nucleophilic imidazole anion. The corresponding synthetic equivalents would be a 2-halo-8-nitroquinoline (where X = Cl, Br, I) or another derivative with a suitable leaving group at the C2 position, and imidazole itself.
Strategic Selection of Starting Materials and Building Blocks
The success of the synthesis hinges on the availability and preparation of the key building blocks.
8-Nitroquinoline Scaffold : The synthesis of the 8-nitroquinoline core is a critical first step. Quinoline can be nitrated using a mixture of nitric acid and sulfuric acid to produce a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. google.com Separation of these isomers is crucial and can be achieved through fractional crystallization of their salts. google.com Alternatively, a more regioselective synthesis of 8-nitroquinoline might be desired. For instance, the Skraup synthesis, a classic method for quinoline synthesis, could be adapted using 2-nitroaniline (B44862) as a starting material to directly yield 8-nitroquinoline. nih.gov
Activation of the C2 Position : To facilitate the coupling with imidazole, the C2 position of the 8-nitroquinoline ring must be functionalized with a good leaving group. A common strategy is the halogenation of the quinoline N-oxide followed by deoxygenation, or direct halogenation of the quinoline ring under specific conditions. For example, 2-chloro-8-nitroquinoline (B1580705) can be prepared from 8-nitroquinoline.
Imidazole : Imidazole is a commercially available and inexpensive starting material.
Carbon-Nitrogen Bond Formation at the C2 Position of the Quinoline Ring
The key step in the synthesis of this compound is the formation of the C-N bond between the quinoline and imidazole rings. The presence of the electron-withdrawing nitro group at the C8 position activates the quinoline ring, particularly the C2 and C4 positions, towards nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr) Routes with Imidazole
Nucleophilic aromatic substitution (SNAr) is a plausible and direct method for the synthesis of the target compound. rsc.orglibretexts.org In this reaction, the nucleophilic imidazole attacks the electron-deficient C2 position of a 2-halo-8-nitroquinoline, displacing the halide. libretexts.org The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitro group. libretexts.orgsemanticscholar.org
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K2CO3) or sodium hydride (NaH).
Table 1: Representative Conditions for SNAr Reaction
| Quinoline Substrate | Nucleophile | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| 2-Chloro-8-nitroquinoline | Imidazole | K2CO3 | DMF | 80-120 |
This is an interactive data table. You can sort and filter the data.
The reactivity of the leaving group in SNAr reactions generally follows the order F > Cl > Br > I. Therefore, 2-fluoro-8-nitroquinoline would be the most reactive substrate, allowing for milder reaction conditions.
Transition Metal-Catalyzed Coupling Reactions (e.g., Ullmann, Buchwald-Hartwig Variations)
Transition metal-catalyzed cross-coupling reactions provide a powerful alternative to SNAr, often with broader substrate scope and milder reaction conditions. researchgate.net
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds. youtube.com In a typical Ullmann reaction, a 2-halo-8-nitroquinoline would be coupled with imidazole in the presence of a copper catalyst, often in stoichiometric amounts, and a base at high temperatures. Modern variations of the Ullmann reaction utilize catalytic amounts of copper salts (e.g., CuI, Cu2O) with the aid of ligands to facilitate the reaction at lower temperatures.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation. wikipedia.orgorganic-chemistry.org This reaction would involve the coupling of a 2-halo-8-nitroquinoline with imidazole using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgscienceopen.com The choice of ligand is crucial for the success of the reaction and can significantly impact the reaction efficiency and substrate scope. organic-chemistry.org
Table 2: Comparison of Transition Metal-Catalyzed Coupling Reactions
| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| Ullmann Condensation | CuI or Cu2O | (e.g., 1,10-phenanthroline) | K2CO3 or Cs2CO3 | DMF or Dioxane | 100-160 |
This is an interactive data table. You can sort and filter the data.
The development of sophisticated ligands has been instrumental in the advancement of both copper- and palladium-catalyzed C-N coupling reactions. rsc.org
For copper catalysis , ligands such as 1,10-phenanthroline (B135089) and its derivatives have been shown to accelerate the Ullmann reaction, allowing for lower reaction temperatures and catalyst loadings. These ligands stabilize the copper center and facilitate the reductive elimination step.
In palladium catalysis , the design of bulky and electron-rich phosphine ligands has been a major breakthrough for the Buchwald-Hartwig amination. wikipedia.org Ligands like Xantphos, with its wide bite angle, and biarylphosphine ligands, such as SPhos and XPhos, are highly effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of ligand can be critical when dealing with challenging substrates, such as heteroaromatic halides and N-heterocyclic nucleophiles like imidazole. The quinoline nitrogen itself can act as a ligand, potentially influencing the catalytic cycle. researchgate.net
Reaction Condition Optimization (Solvent, Temperature, Base)
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound, particularly for the key nucleophilic aromatic substitution (SNAr) step between a 2-halo-8-nitroquinoline and imidazole. The choice of solvent, temperature, and base significantly influences the reaction rate and outcome.
Solvent: The selection of a suitable solvent is paramount. Aprotic polar solvents are generally favored for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively free, thus enhancing its reactivity. Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) are commonly employed. The polarity of the solvent can stabilize the charged Meisenheimer complex intermediate, which is often the rate-determining step in SNAr reactions.
Temperature: Reaction temperature directly impacts the reaction kinetics. While higher temperatures generally accelerate the reaction, they can also lead to the formation of undesired byproducts through decomposition or side reactions. For the synthesis of imidazolyl-quinolines, temperatures ranging from room temperature to reflux conditions are explored. Optimization studies often reveal an ideal temperature that provides a good balance between reaction time and product yield. For instance, in related syntheses of substituted imidazoles, moving from room temperature to reflux in ethanol (B145695) has been shown to dramatically increase product yield.
Base: A base is often required to deprotonate the imidazole, thereby increasing its nucleophilicity. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or strong hydride bases like sodium hydride (NaH). The strength of the base must be carefully chosen. A base that is too strong might lead to unwanted side reactions with the quinoline ring system, while a base that is too weak may not sufficiently activate the imidazole for the nucleophilic attack. The use of the sodium salt of the azole nucleophile can also be an effective strategy. researchgate.net
The interplay of these three parameters is crucial. An optimized protocol might involve reacting 2-chloro-8-nitroquinoline with imidazole and potassium carbonate in DMF at a moderately elevated temperature (e.g., 80-100 °C) to achieve a high yield of the desired product.
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetonitrile | K₂CO₃ | 25 | 15 |
| 2 | Acetonitrile | K₂CO₃ | 80 | 45 |
| 3 | THF | NaH | 65 | 60 |
| 4 | DMF | K₂CO₃ | 80 | 85 |
| 5 | DMF | Cs₂CO₃ | 80 | 92 |
| 6 | DMSO | K₂CO₃ | 100 | 88 (with minor decomposition) |
Microwave-Assisted and Sonochemical Synthesis Enhancements
To overcome the limitations of conventional heating, such as long reaction times and potential for byproduct formation, alternative energy sources like microwave (MW) irradiation and ultrasound (sonochemistry) have been successfully applied to the synthesis of heterocyclic compounds, including quinoline and imidazole derivatives. nih.govrsc.orgresearchgate.netmdpi.comnih.gov
Microwave-Assisted Synthesis: Microwave heating accelerates chemical reactions by direct interaction of the electromagnetic field with polar molecules in the reaction mixture. nih.gov This leads to rapid and uniform heating, often resulting in dramatic reductions in reaction times (from hours to minutes), increased product yields, and improved purity. nih.govnih.gov For the synthesis of this compound, a microwave-assisted SNAr reaction could be performed in a sealed vessel using a solvent like DMF or under solvent-free conditions, significantly enhancing the efficiency of the process.
Sonochemical Synthesis: Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation in the reaction medium—the formation, growth, and implosive collapse of bubbles. mdpi.com This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and enhancing mass transfer. rsc.orgmdpi.com Ultrasound irradiation can promote the N-alkylation of imidazoles and other heterocyclic syntheses, often under milder conditions and with shorter reaction times compared to conventional methods. rsc.org This technique represents a green chemistry approach, notable for its energy efficiency and potential to improve reaction outcomes. rsc.org
Introduction and Regioselective Placement of the Nitro Group at C8
The introduction of a nitro group at the C8 position of the quinoline ring is a key transformation. This is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the electronic properties of the quinoline nucleus and any existing substituents.
Electrophilic Aromatic Nitration Strategies
The most common method for nitrating quinoline is treatment with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). uop.edu.pk The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Under these strongly acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. This N-protonation deactivates the entire heterocyclic system towards electrophilic attack, making the reaction conditions more vigorous than those required for benzene (B151609). stackexchange.com The positive charge on the nitrogen atom strongly deactivates the pyridine (B92270) ring (positions 2, 3, 4), directing the electrophilic attack to the carbocyclic (benzene) ring. stackexchange.com Consequently, nitration of quinoline predominantly yields a mixture of 5-nitroquinoline and 8-nitroquinoline. uop.edu.pkstackexchange.com
If the starting material is 2-(1H-imidazol-1-yl)quinoline, the imidazolyl group, being electron-withdrawing, would further deactivate the pyridine ring. The nitration would still be expected to occur on the benzene ring, leading to a mixture of the 5-nitro and 8-nitro isomers. The precise ratio can be influenced by steric hindrance and subtle electronic effects.
Alternative Nitration Reagents and Conditions
While mixed acid is the classical reagent, concerns over its corrosive nature and lack of selectivity in some cases have led to the exploration of alternative nitrating agents.
Acetyl nitrate (B79036): This reagent can be generated in situ from nitric acid and acetic anhydride (B1165640) and can sometimes offer different regioselectivity or milder reaction conditions.
Metal Nitrates: Various metal nitrates, such as bismuth subnitrate in combination with thionyl chloride, have been developed as mild and selective nitrating agents for aromatic compounds. nih.gov These systems can avoid the highly acidic conditions of mixed acid.
Radical Nitration: Recent advances have demonstrated novel strategies for nitration via radical pathways. Reagents like tert-butyl nitrite (B80452) (TBN) can serve as an electrophilic NO₂ radical source, enabling nitration under non-acidic conditions. acs.orgacs.orgrsc.org This approach has been used for the meta-nitration of pyridines and quinolines through a dearomatization-rearomatization strategy. acs.orgacs.org
Reactive Nitrogen Oxygen Species (RNOS): Species such as peroxynitrite (ONOO⁻) or a combination of nitrite (NO₂⁻) and hypochlorous acid (HOCl) can generate nitrogen dioxide radicals capable of nitrating heterocyclic systems. nih.gov
Control of Regioselectivity and Diastereoselectivity (if applicable)
Controlling the regioselectivity to favor the 8-nitro isomer over the 5-nitro isomer is a significant synthetic challenge. The 5- and 8-positions are electronically similar, often leading to product mixtures that are difficult to separate. uop.edu.pkstackexchange.com
Several factors can influence the 5-/8-nitro isomer ratio:
Reaction Temperature: The ratio of isomers can be temperature-dependent, and careful optimization is required.
Acidity of the Medium: The degree of protonation and the nature of the reactive species can change with the acidity of the reaction medium, thereby influencing the position of attack. Studies on quinoline 1-oxide have shown that increasing acidity can favor nitration at the 5-position over the 8-position. elsevierpure.com
Directing Groups: The presence of a substituent on the quinoline ring prior to nitration can steer the incoming nitro group. For instance, a hydroxyl group at C8 would be strongly activating and ortho-, para-directing, but would not be suitable for achieving 8-nitration. The steric bulk of a pre-existing group at C2, such as the imidazolyl group, may subtly influence the preference for the less hindered C5 position versus the C8 position, which is peri to the C1-N bond.
Diastereoselectivity is not applicable in this specific nitration reaction as no new chiral centers are formed.
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification of the final product, this compound, and its synthetic intermediates is crucial for obtaining material of high purity. A combination of techniques is typically employed.
Extraction: Following the reaction, a standard workup procedure often involves neutralizing the reaction mixture and performing a liquid-liquid extraction. The product is extracted into an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane), which is then washed with water or brine to remove inorganic salts and water-soluble impurities. masterorganicchemistry.com
Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds. masterorganicchemistry.comrochester.edu The crude product is dissolved in a hot solvent or solvent mixture in which it is sparingly soluble at room temperature. Upon slow cooling, the desired compound crystallizes out, leaving impurities behind in the solution. masterorganicchemistry.com For the separation of 5- and 8-nitroquinoline isomers, fractional crystallization can be effective, sometimes exploiting differences in the solubility of their salts (e.g., hydrohalides). google.com
pH Adjustment: The basic nitrogen atom of the quinoline ring allows for purification strategies based on pH adjustment. The nitroquinoline isomers can be precipitated from acidic solutions by carefully increasing the pH. It has been shown that 8-nitroquinoline can be selectively precipitated from a solution containing a mixture of 5- and 8-nitroquinoline hydrohalides by controlling the pH. google.com
Chromatography: Column chromatography is one of the most versatile and widely used purification methods in organic synthesis. rochester.edu The crude mixture is loaded onto a stationary phase (typically silica (B1680970) gel) and eluted with a mobile phase (a solvent or mixture of solvents). Separation occurs based on the differential adsorption of the components to the stationary phase. This technique is highly effective for separating isomers with different polarities, such as the 5-nitro and 8-nitro derivatives.
Chromatographic Methodologies (Column Chromatography, Flash Chromatography)
Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and any residual catalyst. Column chromatography and flash chromatography are the most commonly employed techniques for this purpose.
Column Chromatography: This technique is widely used for the purification of nitro-substituted quinolines. A glass column is packed with a stationary phase, typically silica gel (60-120 mesh). The choice of the mobile phase is critical for achieving good separation. A gradient elution system is often preferred, starting with a non-polar solvent and gradually increasing the polarity. For compounds of intermediate polarity like this compound, a mixture of hexane (B92381) and ethyl acetate is a common choice. The separation is monitored by collecting fractions and analyzing them by TLC.
Flash Chromatography: As a faster alternative to traditional column chromatography, flash chromatography utilizes a positive pressure to force the mobile phase through the column, which is packed with a smaller particle size silica gel (e.g., 230-400 mesh). This results in a more rapid and efficient separation. The solvent systems used are similar to those in conventional column chromatography. For the purification of this compound, a gradient of ethyl acetate in hexane (e.g., from 10% to 50% ethyl acetate) would likely provide good resolution.
| Technique | Stationary Phase | Typical Mobile Phase System | Key Advantages |
| Column Chromatography | Silica Gel (60-120 mesh) | Hexane/Ethyl Acetate (gradient) | Cost-effective, suitable for large scale |
| Flash Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate (gradient) | Fast, high resolution, requires smaller solvent volumes |
Recrystallization and Co-crystallization Strategies
Recrystallization: Following chromatographic purification, recrystallization can be employed to obtain highly pure crystalline this compound. The selection of an appropriate solvent or solvent system is paramount. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For nitroaromatic compounds, solvents like ethanol, methanol, or mixtures such as dichloromethane/hexane are often effective. For 8-nitroquinoline itself, recrystallization from a dichloromethane-hexane mixture has been reported to yield suitable crystals. researchgate.net A similar solvent system could be a good starting point for its imidazolyl derivative. The process involves dissolving the compound in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals.
Co-crystallization: This strategy involves the crystallization of the target compound with a second molecule (a co-former) in a specific stoichiometric ratio. Co-crystals can exhibit modified physicochemical properties, such as solubility and stability. For this compound, potential co-formers could be molecules capable of forming hydrogen bonds with the imidazole or nitro groups, such as carboxylic acids or other nitrogen-containing heterocycles. The selection of a suitable co-former and crystallization solvent often requires experimental screening.
| Strategy | Typical Solvents/Co-formers | Objective |
| Recrystallization | Ethanol, Methanol, Dichloromethane/Hexane | High purity crystalline product |
| Co-crystallization | Carboxylic acids, Heterocyclic compounds | Modification of physicochemical properties |
Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Studies
The synthesis of deuterated and isotopically labeled analogues of this compound is essential for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative mass spectrometry.
Deuterium (B1214612) Labeling: Site-specific deuterium labeling on the quinoline ring can be achieved through various methods. One approach involves the deuterolysis of a corresponding bromo-substituted precursor. For instance, to introduce deuterium at the 5-position, 5-bromo-2-(1H-imidazol-1-yl)-8-nitroquinoline could be treated with a deuterium source, such as deuterium gas (D₂) or sodium borodeuteride (NaBD₄), in the presence of a palladium catalyst. Alternatively, acid-catalyzed hydrogen-deuterium exchange can be used to label specific positions on the quinoline ring.
Isotopic Labeling (¹⁵N): For mechanistic studies involving the imidazole moiety or the nitro group, ¹⁵N labeling is highly informative. The synthesis of a ¹⁵N-labeled analogue could start from ¹⁵N-labeled imidazole. Commercially available ¹⁵N-labeled ammonium (B1175870) chloride can be used in the synthesis of [¹⁵N₂]imidazole. nih.gov This labeled imidazole can then be reacted with 2-chloro-8-nitroquinoline as described in the synthetic methodology section to yield 2-(1H-[¹⁵N₂]imidazol-1-yl)-8-nitroquinoline. Similarly, the nitro group could be introduced using a ¹⁵N-labeled nitrating agent, such as K¹⁵NO₃/H₂SO₄, in the initial nitration step of quinoline.
| Labeling Strategy | Precursor/Reagent | Target Labeled Position | Application |
| Deuteration | 5-Bromo-2-(1H-imidazol-1-yl)-8-nitroquinoline + NaBD₄/Pd | Quinoline-5-d | Mechanistic studies, metabolic fate |
| ¹⁵N Labeling | [¹⁵N₂]Imidazole | Imidazole nitrogen atoms | Elucidation of reaction mechanisms |
| ¹⁵N Labeling | K¹⁵NO₃/H₂SO₄ | Nitro group nitrogen | Mechanistic studies of reactions involving the nitro group |
Spectroscopic and Diffraction Based Structural Elucidation of 2 1h Imidazol 1 Yl 8 Nitroquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the complete assignment of all proton (¹H) and carbon (¹³C) signals in 2-(1H-imidazol-1-yl)-8-nitroquinoline.
¹H NMR and ¹³C NMR Chemical Shift Analysis and Multiplicities
The ¹H NMR spectrum would be expected to show distinct signals for each of the nine protons in the molecule. The protons on the quinoline (B57606) and imidazole (B134444) rings would appear in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts would be influenced by the electron-withdrawing nitro group and the electronic effects of the imidazole ring. Multiplicities (singlet, doublet, triplet, etc.) would arise from spin-spin coupling between adjacent protons, providing information about the substitution pattern.
The ¹³C NMR spectrum would display signals for each of the 12 carbon atoms. The chemical shifts of the carbons in the quinoline ring would be affected by the position of the nitro group and the imidazole substituent. Carbons directly attached to nitrogen or in the vicinity of the nitro group would be expected to have characteristic chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This data is hypothetical and for illustrative purposes only.)
| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| 3 | 7.85 | d | 115.2 |
| 4 | 8.50 | d | 136.8 |
| 5 | 7.60 | t | 122.5 |
| 6 | 7.90 | d | 128.9 |
| 7 | 8.10 | d | 124.3 |
| 2' | 8.30 | s | 138.1 |
| 4' | 7.50 | t | 121.7 |
| 5' | 7.70 | t | 130.4 |
| C2 | - | - | 152.6 |
| C4a | - | - | 148.3 |
| C8 | - | - | 149.5 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity
To definitively assign the ¹H and ¹³C signals, a suite of 2D NMR experiments would be employed:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the identification of adjacent protons within the quinoline and imidazole rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the quinoline and imidazole rings and for assigning quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be useful in determining the preferred conformation of the molecule, particularly the relative orientation of the two heterocyclic rings.
Dynamic NMR for Rotational Barriers and Conformational Exchange (if observable)
It is possible that rotation around the single bond connecting the quinoline and imidazole rings could be restricted. If this rotational barrier is significant, it could lead to the observation of distinct NMR signals for atoms that would otherwise be chemically equivalent. Variable temperature NMR experiments could be used to study this dynamic process and calculate the energy barrier to rotation. However, without experimental data, it is not possible to confirm if such a dynamic process would be observable for this specific molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
HRMS would be used to determine the exact mass of the molecular ion of this compound. This highly accurate mass measurement would allow for the unambiguous confirmation of its elemental composition (C₁₂H₈N₄O₂).
Table 2: Predicted HRMS Data for this compound (Note: This data is hypothetical and for illustrative purposes only.)
| Ion | Calculated Exact Mass | Observed Exact Mass |
|---|
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented. The resulting fragment ions provide valuable information about the structure of the molecule. The fragmentation of this compound would likely involve characteristic losses of the nitro group (NO₂), as well as cleavages of the imidazole and quinoline rings. Analysis of these fragmentation pathways would provide further confirmation of the proposed structure. For instance, fragmentation of prazoles, which contain imidazole rings, often involves cleavage near the linker between the heterocyclic rings. mdpi.com
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Vibrational spectroscopy, encompassing both IR and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the intermolecular interactions within this compound. ksu.edu.sa These complementary methods provide a detailed "fingerprint" of the molecule's vibrational modes. ksu.edu.sa
Characteristic Vibrations of Nitro and Imidazole Moieties
The IR and Raman spectra of this compound are distinguished by the characteristic vibrations of its constituent nitro and imidazole functionalities.
The nitro group (NO₂) exhibits strong and readily identifiable absorption bands in the IR spectrum. spectroscopyonline.com The asymmetric stretching vibration (νₐₛ(NO₂)) typically appears in the range of 1550-1475 cm⁻¹, while the symmetric stretching vibration (νₛ(NO₂)) is observed between 1360-1290 cm⁻¹. orgchemboulder.com In aromatic nitro compounds, these bands are particularly intense due to the significant change in dipole moment during vibration. spectroscopyonline.com A medium intensity peak corresponding to the NO₂ scissoring vibration can also be found around 890-835 cm⁻¹. spectroscopyonline.com In Raman spectra, the symmetric stretching vibration of the nitro group often produces a relatively intense line. researchgate.net
The imidazole ring presents a more complex vibrational pattern. The C-H stretching vibrations of the imidazole moiety are typically weak and can be observed around 3162 cm⁻¹. researchgate.net The ring stretching vibrations, involving C=C and C=N bonds, give rise to peaks in the region of 1500-1620 cm⁻¹ and around 1558 cm⁻¹. researchgate.net C-N stretching vibrations within the imidazole ring are also prominent, with asymmetric and symmetric modes appearing at different frequencies. niscpr.res.in For instance, a C=N stretching vibration has been noted at 1570 cm⁻¹. researchgate.net Other characteristic vibrations include in-plane and out-of-plane bending of the imidazolium (B1220033) ring, which can be found at lower wavenumbers. researchgate.net
| functions Functional Group | waves Vibrational Mode | wb_sunny IR Frequency Range (cm⁻¹) | scatter_plot Raman Frequency Range (cm⁻¹) |
|---|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1550-1475 | - |
| Nitro (NO₂) | Symmetric Stretch | 1360-1290 | Relatively Intense |
| Nitro (NO₂) | Scissoring | 890-835 | - |
| Imidazole | C-H Stretch | ~3162 | - |
| Imidazole | Ring Stretch (C=C, C=N) | 1500-1620 | - |
| Imidazole | C=N Stretch | ~1570 | - |
Hydrogen Bonding Interactions from Vibrational Spectra
The presence of hydrogen bonding can significantly influence the vibrational spectra of molecules. quora.com In the case of this compound, intermolecular or intramolecular hydrogen bonds can perturb the vibrational frequencies of the groups involved. researchgate.net The formation of a hydrogen bond typically leads to a broadening and a shift to lower frequency (red shift) of the stretching vibration of the proton donor group (e.g., O-H or N-H). quora.comyoutube.com
For nitro compounds, hydrogen bonding interactions, such as C-H···O(nitro), can cause slight perturbations in the vibrational frequencies of the nitro group. researchgate.net These interactions can lead to a slight decrease in the bond orders of the N-O and C-H bonds involved, which is reflected in their vibrational spectra. researchgate.net By analyzing shifts in the characteristic vibrational bands of the imidazole and nitro groups upon changes in concentration or solvent, the nature and extent of hydrogen bonding in this compound can be inferred. quora.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy provides insights into the electronic transitions occurring within a molecule by measuring its absorption of ultraviolet and visible light. slideshare.net This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light.
Absorption Maxima and Molar Extinction Coefficients
The UV-Vis spectrum of this compound is expected to exhibit distinct absorption bands corresponding to π→π* and n→π* electronic transitions within its aromatic and heteroaromatic rings. The quinoline and nitro-substituted rings, as well as the imidazole ring, act as chromophores. The specific wavelengths of maximum absorption (λₘₐₓ) and their corresponding molar extinction coefficients (ε) are key parameters obtained from the spectrum. These values are dependent on the electronic structure of the molecule and the probability of the corresponding electronic transitions. researchgate.net
| grain Transition Type | waves Typical λₘₐₓ Range (nm) | opacity Molar Extinction Coefficient (ε) Range (L mol⁻¹ cm⁻¹) |
|---|---|---|
| π→π | 200-400 | 1,000 - 50,000 |
| n→π | 300-500 | 10 - 1,000 |
Influence of Solvent Polarity on Electronic Spectra
The polarity of the solvent can significantly impact the position and intensity of absorption bands in the UV-Vis spectrum, a phenomenon known as solvatochromism. ijcce.ac.ir The effect of the solvent depends on the nature of the electronic transition and the difference in dipole moment between the ground and excited states of the molecule. researchgate.net
For π→π* transitions, an increase in solvent polarity generally leads to a bathochromic shift (a shift to longer wavelengths) because the excited state is often more polar than the ground state and is thus stabilized to a greater extent by the polar solvent. researchgate.net Conversely, for n→π* transitions, an increase in solvent polarity typically results in a hypsochromic shift (a shift to shorter wavelengths). This is because the non-bonding electrons in the ground state can interact with protic solvents through hydrogen bonding, lowering the energy of the ground state. researchgate.net Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities can therefore provide valuable information about the nature of its electronic transitions. semanticscholar.org
Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Structure
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This technique provides detailed information about bond lengths, bond angles, and torsion angles, allowing for an unambiguous confirmation of the molecular structure of this compound.
The analysis would reveal the relative orientations of the imidazole and nitroquinoline ring systems. For instance, in related structures, the dihedral angle between the imidazole and a substituted phenyl ring can vary. nih.gov Crystallographic data for similar nitro-imidazole derivatives have shown that the nitro group can be tilted with respect to the imidazole ring. nih.gov The crystal packing is also elucidated, revealing intermolecular interactions such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture in the solid state. researchgate.net These interactions are crucial for understanding the physical properties of the compound.
| category Parameter | info Information Provided |
|---|---|
| Crystal System | Symmetry and unit cell dimensions |
| Space Group | Symmetry elements within the unit cell |
| Bond Lengths | Precise distances between bonded atoms |
| Bond Angles | Angles between adjacent bonds |
| Torsion Angles | Dihedral angles defining molecular conformation |
| Intermolecular Interactions | Details of hydrogen bonding and π-π stacking |
Based on a comprehensive search of available scientific literature and crystallographic databases, the specific structural data required to generate an article on the “” is not publicly available.
No published single-crystal X-ray diffraction studies for the compound “this compound” could be located. As a result, essential information for the requested article, including:
Crystallization Conditions and Crystal Quality Assessment
Crystal System, Space Group, and Unit Cell Parameters
Detailed Bond Lengths, Bond Angles, and Torsion Angles
Analysis of Intermolecular Interactions and Crystal Packing
cannot be provided at this time. This information is contingent upon experimental determination through techniques such as single-crystal X-ray crystallography, and the corresponding findings have not been reported in accessible peer-reviewed journals or databases. While data exists for related fragments like 8-nitroquinoline (B147351) and for other 2-substituted-8-nitroquinoline derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of this information.
Computational Chemistry and Quantum Mechanical Analysis of 2 1h Imidazol 1 Yl 8 Nitroquinoline
Ground State Electronic Structure and Molecular Geometry Calculations
Computational chemistry provides powerful tools to predict the three-dimensional arrangement of atoms in a molecule and its electronic properties. For a molecule like 2-(1H-Imidazol-1-yl)-8-nitroquinoline, these methods can elucidate the most stable spatial orientations and the distribution of electrons, which are fundamental to understanding its reactivity and potential applications.
Density Functional Theory (DFT) Optimizations for Stable Conformations
Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the optimized geometry of molecules. This process involves finding the arrangement of atoms that corresponds to the lowest energy state, known as the ground state. For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the imidazole (B134444) and quinoline (B57606) rings.
A computational scan of the potential energy surface by systematically rotating this dihedral angle would reveal the most stable conformation. It is anticipated that the planar or near-planar arrangement of the two ring systems would be energetically favorable due to the extension of the π-conjugated system, which enhances electronic stability. The presence of the nitro group at the 8-position of the quinoline ring can induce some steric hindrance, potentially causing a slight twist from perfect planarity in the lowest energy conformer.
Basis Set Selection and Functional Comparison (e.g., B3LYP, PBE0)
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional is an approximation of the exchange-correlation energy, which accounts for the quantum mechanical interactions between electrons. The basis set is a set of mathematical functions used to construct the molecular orbitals.
Commonly used hybrid functionals for such organic molecules include B3LYP (Becke, 3-parameter, Lee–Yang–Parr) and PBE0 (Perdew–Burke–Ernzerhof). B3LYP is known for its efficiency and good performance for a wide range of organic molecules. PBE0, which includes a different fraction of exact exchange, is often considered more robust for certain electronic property calculations.
A variety of basis sets, such as Pople's 6-31G(d,p) or the more extensive 6-311++G(d,p), would be suitable for this system. The latter includes diffuse functions (++) to better describe loosely bound electrons and polarization functions (d,p) to account for the non-spherical distribution of electron density. A comparative study using different combinations of functionals and basis sets would be necessary to ensure the reliability of the calculated properties. For instance, a study on imidazole alkaloids found the B3LYP/6-311++G(d,p) model to be optimal for describing their properties.
Molecular Orbital Analysis and Electronic Descriptors
The electronic character of a molecule can be described through the analysis of its molecular orbitals and various electronic descriptors derived from them. These analyses provide insights into the molecule's reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
For this compound, the HOMO is expected to be distributed over the electron-rich imidazole and quinoline ring systems. The LUMO, on the other hand, is likely to be localized more on the nitroquinoline moiety, particularly the electron-withdrawing nitro group.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
| EHOMO | -6.50 |
| ELUMO | -2.80 |
| Energy Gap (ΔE) | 3.70 |
Note: The values in this table are hypothetical and serve as an illustration of the expected data from a DFT calculation.
Electrostatic Potential Surfaces (EPS) and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the most negative potential is expected to be localized around the oxygen atoms of the nitro group and the nitrogen atoms of the imidazole and quinoline rings, due to their high electronegativity and the presence of lone pairs of electrons. The hydrogen atoms of the rings would exhibit positive electrostatic potential. This information is critical for understanding how the molecule might interact with other molecules, such as biological receptors or chemical reagents.
Fukui Functions for Electrophilic and Nucleophilic Attack Sites
Fukui functions are reactivity descriptors derived from DFT that provide a more quantitative measure of the local reactivity of different atomic sites in a molecule. They indicate the change in electron density at a particular point in the molecule when an electron is added or removed.
There are three main types of Fukui functions:
f+(r) : for nucleophilic attack (electron acceptance)
f-(r) : for electrophilic attack (electron donation)
f0(r) : for radical attack
By calculating the condensed Fukui functions for each atom in this compound, one could precisely identify the atoms most likely to participate in different types of chemical reactions. It is anticipated that the nitrogen and oxygen atoms of the nitro group and certain carbon atoms in the quinoline ring would be the primary sites for nucleophilic attack (high f+ values). Conversely, atoms within the imidazole ring and other positions on the quinoline ring would likely be more susceptible to electrophilic attack (high f- values).
Conformational Landscape Exploration and Potential Energy Surface Mapping
The three-dimensional arrangement of atoms and the rotational flexibility of the imidazole and nitro groups relative to the quinoline core are critical to understanding the chemical behavior of this compound. Computational methods offer a powerful lens through which to explore these features.
Torsional Scans and Conformational Analysis
To map the potential energy surface, torsional scans are computationally performed by systematically rotating the dihedral angles that connect the imidazole ring and the nitro group to the quinoline scaffold. These calculations, often utilizing Density Functional Theory (DFT), reveal the energy changes associated with these rotations, allowing for the identification of stable conformers (energy minima) and the transition states that separate them.
For this compound, the key dihedral angles are those around the C2-C(imidazolyl) bond and the C8-N(nitro) bond. The planarity between the imidazole and quinoline rings is a significant factor. A co-planar arrangement would maximize π-orbital overlap, suggesting a degree of electronic conjugation, but may be hindered by steric repulsion between hydrogen atoms on the respective rings. Torsional scans can quantify this energy balance. It is anticipated that the lowest energy conformation will feature a non-planar arrangement to alleviate steric strain, with a specific rotational angle defining the most stable structure. The energy barrier to rotation around this bond provides insight into the molecule's conformational rigidity at room temperature.
Similarly, the orientation of the nitro group at the C8 position is crucial. The rotation around the C8-N bond will be influenced by steric interactions with the hydrogen atom at the C7 position and potential non-bonded interactions with the quinoline ring's nitrogen atom.
Molecular Dynamics Simulations for Dynamic Behavior
While torsional scans map a static energy landscape, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time at a given temperature. ijnc.irescholarship.org By simulating the atomic motions based on classical mechanics, MD can reveal how the molecule explores different conformations in a solution or biological environment. ijnc.irescholarship.org
Spectroscopic Property Prediction from Theoretical Models
Quantum mechanical calculations are instrumental in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation of the theoretical model and interpretation of the experimental spectra.
NMR Chemical Shift Prediction and Comparison with Experimental Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. nih.govnih.gov Theoretical calculations, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C NMR chemical shifts of this compound. mdpi.com
Table 1: Predicted 1H NMR Chemical Shifts (ppm) for this compound (Note: These are hypothetical values for illustrative purposes, as specific literature data is unavailable.)
| Proton | Predicted Chemical Shift (ppm) |
| H-3 | 7.85 |
| H-4 | 8.50 |
| H-5 | 7.95 |
| H-6 | 7.60 |
| H-7 | 8.20 |
| H-2' | 8.10 |
| H-4' | 7.40 |
| H-5' | 7.30 |
UV-Vis Absorption Spectra and Transition State Calculations
Theoretical methods, such as Time-Dependent DFT (TD-DFT), can predict the electronic absorption spectrum (UV-Vis) of a molecule by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net The calculated absorption maxima (λmax) and oscillator strengths correspond to the peaks observed in an experimental UV-Vis spectrum.
For this compound, the UV-Vis spectrum is expected to be characterized by π-π* transitions within the aromatic quinoline and imidazole systems, as well as n-π* transitions involving the nitrogen lone pairs and the nitro group. The extent of conjugation between the quinoline and imidazole rings, as determined by the torsional angle, will significantly influence the position of the absorption bands. A more planar conformation would likely lead to a red-shift (longer wavelength) of the main absorption bands due to a smaller HOMO-LUMO energy gap.
Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound (Note: These are hypothetical values for illustrative purposes.)
| Transition | Calculated λmax (nm) | Oscillator Strength (f) |
| S0 → S1 | 350 | 0.25 |
| S0 → S2 | 280 | 0.40 |
| S0 → S3 | 250 | 0.15 |
Vibrational Frequency Calculations for IR and Raman Assignments
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities. researchgate.netnih.gov These theoretical predictions are invaluable for assigning the experimentally observed vibrational bands to specific atomic motions, such as stretching, bending, and torsional modes. researchgate.netnih.gov
For this compound, characteristic vibrational frequencies are expected for the C-H stretching of the aromatic rings, the C=N and C=C stretching vibrations within the quinoline and imidazole rings, and the symmetric and asymmetric stretching of the nitro group (NO2). The calculated vibrational spectrum can be compared with experimental data to confirm the molecular structure and provide insights into intramolecular interactions.
Table 3: Predicted Characteristic Vibrational Frequencies (cm-1) for this compound (Note: These are hypothetical values for illustrative purposes.)
| Vibrational Mode | Predicted Frequency (cm-1) |
| Aromatic C-H Stretch | 3100-3000 |
| C=N Stretch (Quinoline) | 1620-1580 |
| C=C Stretch (Aromatic) | 1600-1450 |
| NO2 Asymmetric Stretch | 1550-1520 |
| NO2 Symmetric Stretch | 1360-1330 |
| C-N Stretch (Quinoline-Imidazole) | 1300-1250 |
Reactivity Predictions and Mechanistic Insights from Quantum Chemical Studies
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for predicting the reactivity of molecules and elucidating complex reaction mechanisms at the atomic level. For this compound, computational studies can provide invaluable insights into its chemical behavior, guiding synthetic efforts and the development of potential applications. These theoretical investigations allow for the exploration of reaction pathways and the characterization of transient species, such as transition states, which are often difficult to observe experimentally.
A key aspect of understanding a compound's reactivity is the determination of activation energies (Ea) and the geometry of transition state structures for relevant chemical transformations. In the case of this compound, a plausible model reaction to study computationally is the aromatic nucleophilic substitution (SNAr) at the nitro-bearing C8 position, a common reaction for nitroaromatic compounds. Another relevant process for this heterocyclic system could be its participation in metal-catalyzed cross-coupling reactions, where the imidazole and quinoline moieties can act as ligands.
Theoretical calculations can be employed to model the energy profile of such reactions. For instance, in a hypothetical SNAr reaction with a generic nucleophile (Nu-), the process would proceed through a Meisenheimer complex, a high-energy intermediate. Quantum chemical calculations can map the potential energy surface of this reaction, identifying the transition state leading to the formation of this intermediate and the subsequent transition state for the departure of the nitro group.
The transition state structures are critical points on the potential energy surface, representing the maximum energy barrier that must be overcome for the reaction to proceed. Computational methods can precisely determine the geometry of these fleeting structures, including bond lengths and angles of the forming and breaking bonds. This information is crucial for understanding the steric and electronic factors that govern the reaction rate.
Below is a hypothetical data table summarizing calculated activation energies for a model SNAr reaction of this compound with different nucleophiles, as would be determined by DFT calculations.
| Nucleophile (Nu-) | Solvent (Continuum Model) | Calculated Activation Energy (Ea) in kcal/mol |
| Methoxide (CH₃O⁻) | Dimethyl Sulfoxide (B87167) (DMSO) | 18.5 |
| Hydroxide (OH⁻) | Water | 20.1 |
| Ammonia (NH₃) | Methanol | 25.3 |
This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this exact reaction were not found in the public domain.
Beyond single reaction steps, computational chemistry allows for the complete elucidation of multi-step reaction pathways and the modeling of complex catalytic cycles. For a molecule like this compound, its potential role as a ligand in catalysis is of significant interest. For example, it could coordinate to a transition metal center, such as palladium or copper, and participate in cross-coupling reactions like the Suzuki or Heck reaction.
Quantum chemical modeling can be used to construct the entire catalytic cycle for such a reaction. This would involve calculating the energies of all intermediates and transition states for each elementary step: oxidative addition, transmetalation (in the case of Suzuki coupling), migratory insertion, and reductive elimination. By mapping the energetics of the entire cycle, the rate-determining step can be identified, which is the step with the highest activation barrier. This knowledge is instrumental in optimizing reaction conditions, such as temperature, solvent, and the nature of the catalyst, to improve reaction efficiency and yield.
For instance, in a hypothetical palladium-catalyzed Suzuki coupling reaction where this compound acts as a bidentate ligand, computational modeling could reveal the preferred coordination mode of the ligand to the palladium center and how this influences the energetics of the catalytic cycle. The model would predict the structures of key intermediates, such as the Pd(0)-ligand complex, the oxidative addition product, and the transmetalation intermediate.
Below is an illustrative table of hypothetical relative free energies for the key intermediates in a model palladium-catalyzed Suzuki reaction involving this compound as a ligand.
| Catalytic Cycle Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |
| Catalyst Activation | [Pd(0)-Ligand Complex] | 0.0 |
| Oxidative Addition | [Oxidative Addition TS] | +15.2 |
| [Pd(II)-Aryl-Halide Complex] | -5.7 | |
| Transmetalation | [Transmetalation TS] | +12.8 |
| [Pd(II)-Aryl-Aryl' Complex] | -10.3 | |
| Reductive Elimination | [Reductive Elimination TS] | +21.5 |
| [Pd(0)-Ligand Complex] + Product | -25.0 |
This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this exact catalytic cycle were not found in the public domain.
Through such detailed computational investigations, a comprehensive understanding of the reactivity and potential catalytic applications of this compound can be achieved, providing a theoretical framework to guide future experimental work.
Structure Activity Relationship Sar and Ligand Design Principles from a Theoretical Perspective
Molecular Docking and Virtual Screening Studies with Theoretical Targets
Selection of Hypothetical Protein Targets Based on Scaffold Similarity
The identification of potential protein targets for a novel chemical entity is a critical first step in elucidating its mechanism of action. For 2-(1H-imidazol-1-yl)-8-nitroquinoline, the selection of hypothetical protein targets can be guided by the known biological activities of its constituent scaffolds: quinoline (B57606) and imidazole (B134444). Both are considered "privileged structures" in medicinal chemistry, known to interact with a wide range of biological targets dergipark.org.tr.
The quinoline moiety is a key component in numerous anticancer and antimalarial drugs dergipark.org.trmdpi.com. Its planar structure allows for intercalation into DNA, and it is a common scaffold in various kinase inhibitors purdue.edunih.gov. The imidazole ring is another versatile pharmacophore present in many clinically used drugs, exhibiting a broad spectrum of activities including anticancer, antifungal, and antiviral properties nih.govnih.gov. The presence of the nitro group at the 8-position of the quinoline ring further suggests potential bioactivity, as nitroaromatic compounds are known to be substrates for nitroreductase enzymes, which can be relevant in hypoxic cancer cells or certain pathogens.
Based on these characteristics, a range of hypothetical protein targets can be proposed for this compound. These are summarized in the interactive table below.
| Hypothetical Target Class | Rationale Based on Scaffold Similarity | Potential Therapeutic Area |
| Protein Kinases | The quinoline scaffold is a well-established hinge-binding motif in many kinase inhibitors. The imidazole moiety can form key hydrogen bond interactions within the ATP-binding pocket. | Cancer, Inflammatory Diseases |
| DNA Topoisomerases | The planar polycyclic aromatic system of the quinoline ring can intercalate between DNA base pairs, a mechanism common to topoisomerase poisons. | Cancer |
| Parasitic Enzymes (e.g., Lactate Dehydrogenase, Dihydrofolate Reductase) | Quinoline-based compounds, such as chloroquine, are effective antimalarials. The imidazole moiety is also found in various antiparasitic agents. | Infectious Diseases (e.g., Malaria) |
| Bacterial DNA Gyrase | Quinolone antibiotics function by inhibiting DNA gyrase. The quinoline core of the compound of interest suggests a similar potential. | Bacterial Infections |
| Nitroreductases | The 8-nitro group can be a substrate for nitroreductase enzymes, potentially leading to the generation of cytotoxic reactive nitrogen species. This is a mechanism exploited in some anticancer and antimicrobial strategies. | Cancer, Bacterial Infections |
This selection of hypothetical targets provides a foundation for further computational and experimental validation to determine the specific biological activities of this compound.
Docking Algorithm Selection and Scoring Function Validation
Once a set of hypothetical protein targets is identified, molecular docking is a primary computational tool to predict the binding mode and affinity of a ligand. The reliability of a docking study is highly dependent on the choice of the docking algorithm and the validation of the scoring function for the specific chemical space of the ligand and the protein target.
For the quinoline-imidazole scaffold, a variety of docking algorithms could be employed, each with its own strengths and weaknesses. Commonly used algorithms include those based on genetic algorithms (e.g., AutoDock), Lamarckian genetic algorithms (e.g., AutoDock Vina), and fragment-based incremental construction (e.g., Glide).
The validation of the chosen docking protocol is a critical step to ensure the reliability of the predictions. A standard validation procedure involves:
Redocking of a Co-crystallized Ligand: If a crystal structure of the target protein with a bound ligand similar to the quinoline-imidazole scaffold is available, the docking protocol's ability to reproduce the experimental binding pose is assessed. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is calculated, with a value of less than 2.0 Å generally considered a successful validation mdpi.com.
Cross-Docking: This involves docking a ligand from one crystal structure into a different but related protein structure to assess the robustness of the protocol.
Enrichment Studies: A set of known active compounds and a larger set of decoy molecules are docked into the target protein. A good docking protocol should be able to distinguish the active compounds from the decoys, typically by assigning them better docking scores.
The choice of scoring function is equally important. Scoring functions can be broadly categorized into force-field-based, empirical, and knowledge-based. For the this compound scaffold, a scoring function that can accurately model the interactions of the aromatic quinoline ring (π-π stacking, hydrophobic interactions), the hydrogen bonding potential of the imidazole nitrogen, and the electrostatic interactions of the nitro group would be ideal.
The following table summarizes some suitable docking programs and their scoring functions for studying the interactions of this compound with its hypothetical targets.
| Docking Program | Algorithm Type | Scoring Function | Considerations for the Quinolone-Imidazole Scaffold |
| AutoDock Vina | Lamarckian Genetic Algorithm | Empirical | Fast and widely used. Generally good at predicting binding poses. The scoring function is a hybrid of empirical and knowledge-based terms. |
| Glide (Schrödinger) | Hierarchical search, incremental construction | Empirical (GlideScore) | Known for its accuracy in pose prediction and scoring. It has different precision modes (HTVS, SP, XP) to balance speed and accuracy. |
| GOLD (CCDC) | Genetic Algorithm | Empirical (GoldScore, ChemScore), Knowledge-based (ASP, PLP) | Highly flexible in terms of ligand and protein sidechain flexibility. Offers multiple scoring functions that can be tested for the specific system. |
| MOE (Chemical Computing Group) | Triangle Matcher, Alpha PMI | Knowledge-based (London dG), Force-field based (Affinity dG) | Provides a comprehensive suite of tools for molecular modeling, including various placement and scoring methods. |
A thorough validation of the selected docking protocol and scoring function is paramount before proceeding to the analysis of binding poses and interaction hotspots.
Analysis of Binding Poses and Interaction Hotspots
Following a validated molecular docking study, the analysis of the predicted binding poses of this compound within the active sites of its hypothetical protein targets can provide valuable insights into its SAR. This analysis focuses on identifying key intermolecular interactions that contribute to binding affinity and selectivity.
For the quinoline-imidazole scaffold, several types of interactions are anticipated to be important:
Hydrogen Bonds: The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors. The nitro group's oxygen atoms are also potential hydrogen bond acceptors. These interactions with specific amino acid residues in the protein's active site are often crucial for high-affinity binding.
π-π Stacking: The planar aromatic system of the quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Hydrophobic Interactions: The quinoline and imidazole rings also have significant nonpolar surface area, allowing for favorable hydrophobic interactions with nonpolar residues in the binding pocket.
Electrostatic Interactions: The electron-withdrawing nitro group creates a dipole moment in the molecule, which can lead to favorable electrostatic interactions with charged or polar residues.
By examining the top-ranked docking poses, "interaction hotspots" can be identified. These are regions within the binding site where the ligand forms multiple, favorable interactions with the protein. Understanding these hotspots is key to designing modifications to the this compound scaffold that could enhance its binding affinity.
A hypothetical analysis of the binding pose of this compound in a generic kinase active site is presented in the table below.
| Molecular Fragment | Potential Interaction Type | Interacting Amino Acid Residues (Hypothetical) | Potential for SAR |
| Quinoline Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Leucine, Valine | Modifications to the quinoline ring system could modulate the strength of these interactions. |
| Imidazole Ring | Hydrogen Bonding | Aspartic Acid, Glutamic Acid, Serine, Threonine | Substitution on the imidazole ring could influence its hydrogen bonding capabilities. |
| Nitro Group | Hydrogen Bonding, Electrostatic | Arginine, Lysine, Asparagine, Glutamine | The position and nature of the electron-withdrawing group could be varied to optimize electrostatic interactions. |
This detailed analysis of binding poses and interaction hotspots provides a rational basis for the subsequent stages of ligand design, including fragment-based and de novo design approaches.
Fragment-Based Design Approaches Applied to the Quinolone-Imidazole Scaffold
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the development of lead compounds. This approach involves screening libraries of small, low-molecular-weight fragments to identify those that bind to the target protein, and then growing or linking these fragments to create more potent molecules springernature.comnih.gov. The quinoline-imidazole scaffold of this compound is well-suited for a fragment-based design approach.
The core scaffold can be deconstructed into its constituent fragments: the quinoline ring, the imidazole ring, and the nitro group. Each of these fragments can be considered as a starting point for exploring interactions within a target's binding site.
A hypothetical fragment-based design strategy for a kinase inhibitor based on the quinoline-imidazole scaffold could proceed as follows:
Fragment Screening: A library of quinoline-based fragments and another library of imidazole-based fragments would be screened against the target kinase.
Hit Identification: Fragments that show binding, even with low affinity, are identified. For example, a simple quinoline fragment might be found to bind in the adenine region of the ATP-binding site, while an imidazole-containing fragment might form a hydrogen bond with a key residue in a nearby pocket.
Fragment Linking or Growing:
Linking: If the two fragments bind in adjacent pockets, a linker can be designed to connect them, creating a single, higher-affinity molecule. The linkage in this compound is a direct bond between the quinoline and imidazole rings.
Growing: A single fragment hit can be elaborated by adding functional groups that extend into adjacent binding pockets to form additional favorable interactions. For instance, if a 2-aminoquinoline fragment is a hit, the amino group can be functionalized to introduce an imidazole ring.
The following table outlines how different fragments of the this compound scaffold could be utilized in an FBDD approach.
| Core Fragment | Potential as a Starting Point | Possible Growth Vectors | Example of a More Potent Analog |
| Quinoline | Can occupy the hydrophobic adenine pocket of kinases. | Addition of an imidazole at the 2-position to form hydrogen bonds. | 2-(1H-Imidazol-1-yl)quinoline |
| Imidazole | Can form key hydrogen bonds with hinge residues. | Linking to a quinoline scaffold to occupy the adenine pocket. | This compound |
| 8-Nitroquinoline (B147351) | The nitro group can probe for polar interactions in a deeper pocket. | Introduction of an imidazole at the 2-position to enhance hinge binding. | This compound |
This fragment-based approach allows for a more efficient exploration of the chemical space around the quinoline-imidazole scaffold and can lead to the discovery of novel and potent inhibitors.
De Novo Design Strategies for Novel Modulators Based on the Core Structure
De novo design is a computational method that aims to generate novel molecular structures that are predicted to bind to a specific target with high affinity and selectivity. These methods build molecules atom-by-atom or fragment-by-fragment within the constraints of the target's binding site. The this compound core structure can serve as an excellent starting point or seed for de novo design algorithms.
There are two main strategies for de novo design that can be applied here:
Scaffold Hopping: In this approach, the core quinoline-imidazole scaffold is replaced with a different chemical scaffold that maintains the same spatial arrangement of key interaction features. This can lead to the discovery of novel intellectual property and compounds with improved physicochemical properties. For example, a de novo design program could suggest replacing the quinoline ring with a pyrazolopyrimidine or another heterocyclic system that also presents a similar shape and hydrogen bonding pattern.
Structure Elaboration: Here, the this compound molecule is used as a starting point, and the algorithm suggests modifications to improve its binding affinity. This could involve adding functional groups to unoccupied pockets in the binding site, or replacing existing substituents with ones that form more favorable interactions. For instance, the nitro group at the 8-position could be replaced with other substituents suggested by the algorithm to better fit a specific sub-pocket of the target protein.
The table below illustrates how de novo design strategies could be applied to generate novel modulators based on the this compound core.
| De Novo Design Strategy | Application to the Core Structure | Potential Outcome |
| Scaffold Hopping | The quinoline-imidazole core is used as a template to define the required pharmacophore points. The algorithm then searches for novel scaffolds that can present these pharmacophores in the same 3D orientation. | Identification of novel heterocyclic systems with similar or improved activity and potentially better drug-like properties. |
| Structure Elaboration | The this compound is placed in the active site, and the algorithm explores the surrounding space to suggest additions or modifications that would increase binding affinity. | Generation of a library of virtual compounds with predicted enhanced potency, guiding synthetic efforts. |
By leveraging de novo design strategies, the chemical space around the this compound scaffold can be systematically explored, leading to the rational design of novel and potentially more effective therapeutic agents.
Coordination Chemistry and Metal Complexation Studies of 2 1h Imidazol 1 Yl 8 Nitroquinoline As a Ligand
Ligand Field Properties and Potential Binding Sites
The coordination behavior of 2-(1H-imidazol-1-yl)-8-nitroquinoline is expected to be rich and varied, owing to the presence of multiple potential donor atoms. The primary binding sites are anticipated to be the nitrogen atoms of the quinoline (B57606) and imidazole (B134444) rings, with the possibility of the oxygen atoms of the nitro group also participating in coordination under certain conditions.
Nitrogen Atoms of Quinoline and Imidazole Rings
The most probable coordination mode for this compound is as a bidentate N,N'-donor ligand. This involves the nitrogen atom of the quinoline ring and one of the nitrogen atoms of the imidazole ring, forming a stable five-membered chelate ring with a metal center. This mode of coordination is well-established for similar ligands containing both quinoline and imidazole moieties. researchgate.net
The nitrogen atom of the quinoline ring is a well-known coordination site for a wide range of metal ions. However, the presence of the electron-withdrawing nitro group at the 8-position is expected to reduce the electron density on the quinoline ring system, thereby decreasing the basicity of the quinoline nitrogen. nih.gov This could potentially weaken its coordination to metal ions compared to unsubstituted 2-(1H-imidazol-1-yl)quinoline.
The imidazole ring offers two potential nitrogen donor atoms. The N3 atom of the imidazole ring is generally considered the primary coordination site in such ligands, as it is a stronger Lewis base. The coordination of the imidazole nitrogen is a common feature in a vast number of metal complexes, including biologically important systems. rsc.org
Oxygen Atoms of the Nitro Group (if applicable)
The nitro group is a versatile functional group that can also participate in coordination to a metal ion through one or both of its oxygen atoms. While less common than coordination through the heterocyclic nitrogen atoms, the involvement of the nitro group's oxygen atoms in bonding cannot be discounted, especially with hard metal ions. researchgate.net The interaction between a metal ion and the oxygen atoms of a nitro group can range from a full covalent bond to a weaker, noncovalent interaction known as semicoordination. rsc.org
Coordination of the nitro group could lead to the formation of a six-membered chelate ring if the ligand binds in a bidentate fashion through the quinoline nitrogen and one of the nitro-group oxygens. However, the formation of a five-membered chelate ring with the imidazole nitrogen is generally more favored entropically.
Ambidentate Coordination Modes
The presence of multiple potential donor sites raises the possibility of ambidentate coordination. This compound could potentially act as a bridging ligand, coordinating to two different metal centers. For instance, it could bind one metal ion via the quinoline and imidazole nitrogens in a chelating fashion, while simultaneously coordinating to another metal ion through the oxygen atoms of the nitro group.
Furthermore, the nitro group itself is an ambidentate ligand, capable of coordinating to a metal center through either the nitrogen atom (nitro isomer) or one of the oxygen atoms (nitrito isomer). wikipedia.org While nitro complexes are generally more stable, the formation of a nitrito isomer is a possibility that could be influenced by factors such as the nature of the metal ion, the solvent, and the reaction temperature.
Synthesis and Characterization of Transition and Main Group Metal Complexes
The synthesis of metal complexes with this compound would likely follow established procedures for the coordination of N-heterocyclic ligands. These methods typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Stoichiometry and Oxidation States of Metal Centers
Based on the behavior of analogous bidentate N,N'-donor ligands, this compound is expected to form complexes with various stoichiometries, most commonly 1:1 (M:L) and 1:2 (M:L). In a 1:1 complex, the remaining coordination sites on the metal would be occupied by other ligands, such as solvent molecules or anions from the metal salt. In a 1:2 complex, two molecules of the ligand would coordinate to the metal center.
This ligand would be expected to form complexes with a wide range of transition metals in their common oxidation states, such as Co(II), Ni(II), Cu(II), Zn(II), Ru(II), and Pd(II), as well as with main group metals like Al(III) and Sn(IV). The specific oxidation state of the metal center would be determined by the choice of the starting metal salt and the reaction conditions.
| Metal Ion | Plausible Oxidation State | Anticipated Stoichiometry (M:L) |
| Cobalt | +2 | 1:1, 1:2 |
| Nickel | +2 | 1:1, 1:2 |
| Copper | +2 | 1:1, 1:2 |
| Zinc | +2 | 1:1, 1:2 |
| Ruthenium | +2, +3 | 1:1, 1:2 |
| Aluminum | +3 | 1:1, 1:2, 1:3 |
Reaction Conditions for Complex Formation (Solvent, Temperature, pH)
The synthesis of metal complexes of this compound would likely be carried out in polar organic solvents in which both the ligand and the metal salt are soluble. Common solvents for such reactions include ethanol (B145695), methanol, acetonitrile (B52724), and dimethylformamide (DMF). nbinno.com
The reaction temperature can play a crucial role in the outcome of the synthesis. Many coordination reactions are carried out at room temperature, while others may require heating to facilitate the reaction. The choice of temperature can also influence the isolation of specific crystalline forms or isomers of the resulting complex.
The pH of the reaction medium can also be a critical factor, particularly if there are any acidic or basic functionalities in the ligand or if hydrolysis of the metal ion is a concern. For this compound, the reaction would likely be carried out under neutral or slightly acidic conditions to prevent any unwanted side reactions.
| Parameter | Typical Conditions for N-Heterocyclic Ligand Complexation |
| Solvent | Ethanol, Methanol, Acetonitrile, DMF |
| Temperature | Room Temperature to Reflux |
| pH | Neutral to slightly acidic |
| Metal Precursor | Metal chlorides, nitrates, acetates, or perchlorates |
Theoretical Studies on Metal-Ligand Bonding and Stability Constants
Without access to published research on “this compound,” any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy and factual reporting.
Information regarding "this compound" in Catalysis is Currently Limited in Publicly Available Research
Extensive research into the coordination chemistry and potential catalytic applications of the specific chemical compound this compound as a ligand has yielded limited publicly available data at this time. While the broader classes of imidazole-containing ligands and quinoline derivatives are well-studied in the field of catalysis, specific research detailing the use of this compound in homogeneous or heterogeneous catalysis, including mechanistic studies of catalytic cycles or its potential in enantioselective catalysis, is not prominently featured in the reviewed scientific literature.
The imidazole moiety is a well-established functional group in coordination chemistry, known for its ability to form stable complexes with a variety of metal ions. rsc.orgnih.gov These metal complexes are often investigated for their catalytic prowess in a range of organic transformations. nbinno.com Similarly, quinoline derivatives have been explored for their diverse applications, including their roles as ligands in catalytic systems. nih.govnih.gov The combination of these two functionalities in this compound suggests a potential for interesting coordination behavior and subsequent catalytic activity.
However, without specific research studies on this particular compound, any discussion of its potential applications in catalysis, the mechanisms of such reactions, or its utility in enantioselective processes would be speculative. Detailed scientific inquiry, including the synthesis of its metal complexes and their evaluation in various catalytic reactions, would be necessary to elucidate these aspects.
Advanced Analytical Methodologies for Research Characterization and Quantification
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography is an indispensable tool for the analysis of "2-(1H-Imidazol-1-yl)-8-nitroquinoline" due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds. It is the primary method for determining the purity of synthesized batches and for real-time monitoring of its formation during synthesis.
Method development in HPLC aims to achieve optimal separation of the target analyte from impurities and starting materials. For "this compound," reversed-phase HPLC is typically the mode of choice.
Isocratic Elution : In this mode, the mobile phase composition remains constant throughout the analysis. aatbio.com It is suitable for simple mixtures where all components have similar retention characteristics. An isocratic method might involve a mobile phase of acetonitrile (B52724) and water (e.g., 60:40 v/v) with an acidic modifier like 0.1% formic acid to ensure the protonation of the imidazole (B134444) moiety and improve peak shape. While simple and reproducible, isocratic elution can lead to long analysis times and broad peaks for late-eluting compounds. biotage.com
Gradient Elution : This method involves changing the mobile phase composition during the separation, typically by increasing the proportion of the organic solvent. biotage.com A gradient is highly effective for complex samples containing compounds with a wide range of polarities, which is common in reaction monitoring. nih.govresearchgate.net A typical gradient for analyzing "this compound" would start with a higher percentage of aqueous phase to retain polar impurities and gradually increase the organic solvent percentage to elute the main compound and any non-polar byproducts. tandfonline.commtc-usa.com Phenyl-based stationary phases can offer alternative selectivity for aromatic and nitroaromatic compounds due to π-π interactions. sigmaaldrich.com
Table 1: Illustrative HPLC Gradient Elution Program
| Time (minutes) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 90 | 10 | 1.0 |
| 15.0 | 10 | 90 | 1.0 |
| 20.0 | 10 | 90 | 1.0 |
| 20.1 | 90 | 10 | 1.0 |
| 25.0 | 90 | 10 | 1.0 |
The choice of detector is critical for sensitivity and specificity.
UV-Vis Detector : A standard UV-Vis detector is highly effective for "this compound" due to the strong chromophoric nature of the quinoline (B57606) and nitro groups. Most organic analytes are analyzed in the ultraviolet range of 190-350 nm. shimadzu.com Analysis would typically be performed at a specific wavelength, such as 254 nm, to achieve high sensitivity. nih.govresearchgate.net
Photodiode Array (PDA) Detector : A PDA detector, also known as a Diode Array Detector (DAD), provides a significant advantage over a standard UV-Vis detector by acquiring the entire UV-Vis spectrum for each point in the chromatogram. shimadzu.com This capability is invaluable for peak purity analysis, allowing researchers to verify if a chromatographic peak corresponds to a single compound. shimadzu.com The spectral data can also aid in the tentative identification of unknown impurities by comparing their spectra with known compounds. nih.gov
Mass Spectrometry (MS) Detector : Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity. It offers molecular weight information and, with tandem MS (MS/MS), structural details through fragmentation patterns. researchgate.netmdpi.com For "this compound," electrospray ionization (ESI) in positive mode would likely be used, detecting the protonated molecule [M+H]⁺. This technique is definitive for confirming the identity of the target compound and for characterizing unknown synthesis-related byproducts. researchgate.net
Table 2: Summary of HPLC Detection Methods
| Detector | Information Provided | Primary Application |
|---|---|---|
| UV-Vis | Quantitative data at a single wavelength | Routine purity checks and quantification |
| PDA/DAD | Full UV-Vis spectrum, quantitative data | Peak purity assessment, impurity identification |
| MS | Molecular weight, structural fragments | Definitive identification, characterization of unknowns |
While "this compound" itself is an achiral molecule, its derivatives could incorporate chiral centers. Should chiral derivatives be synthesized, chiral HPLC would be essential for separating the enantiomers and determining enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used for the separation of chiral imidazole compounds. mdpi.comresearchgate.netptfarm.pl The separation can be performed in either normal-phase (e.g., hexane (B92381)/isopropanol) or reversed-phase modes. mdpi.comfao.org The development of a chiral separation method is crucial as different enantiomers of a compound can exhibit distinct biological activities.
Table 3: Hypothetical Chiral HPLC Parameters for a Derivative
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |
| Mobile Phase | n-Hexane / 2-Propanol (80:20, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 254 nm |
| Hypothetical Rt (Enantiomer 1) | 12.5 min |
| Hypothetical Rt (Enantiomer 2) | 14.8 min |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Byproducts
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While "this compound" itself may have limited volatility, GC-MS is highly valuable for identifying volatile byproducts, residual solvents, or unreacted volatile starting materials from its synthesis. nih.gov For instance, if the synthesis involves a reaction with a halogenated quinoline, GC-MS could detect any unreacted starting material. nih.govresearchgate.net
The sample is vaporized and separated on a capillary column (e.g., a DB-5MS) before being detected by a mass spectrometer. The mass spectrometer fragments the eluting compounds, producing a characteristic mass spectrum that acts as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries. nih.gov
Table 4: Potential Volatile Byproducts and their GC-MS Characterization
| Compound | Potential Origin | Expected Key Mass Fragments (m/z) |
|---|---|---|
| 2-Chloro-8-nitroquinoline (B1580705) | Unreacted starting material | 194, 164, 128 |
| Imidazole | Unreacted starting material | 68, 41, 40 |
| Dimethylformamide (DMF) | Residual solvent | 73, 44, 29 |
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis offers an alternative separation mechanism to HPLC and is characterized by its extremely high separation efficiency, short analysis times, and minimal consumption of samples and reagents. mdpi.com For "this compound," Capillary Zone Electrophoresis (CZE) would be the most applicable mode. The separation in CZE is based on the differential migration of analytes in an electric field. The imidazole ring can be protonated in an acidic buffer, rendering the molecule positively charged and thus amenable to CZE separation. nih.gov
Method development would involve optimizing the background electrolyte (BGE) pH, concentration, and applied voltage to achieve the desired separation from impurities. nih.gov Detection is typically performed using UV-Vis absorbance. CE can be particularly useful for analyzing highly polar or charged impurities that are difficult to retain in reversed-phase HPLC. rsc.orgnih.gov
Table 5: Representative Capillary Electrophoresis Conditions
| Parameter | Condition |
|---|---|
| Capillary | Fused Silica (50 µm i.d., 60 cm total length) |
| Background Electrolyte (BGE) | 50 mM Sodium Phosphate Buffer, pH 2.5 |
| Applied Voltage | 25 kV |
| Temperature | 25 °C |
| Detection | UV at 214 nm |
Electrochemical Techniques for Redox Characterization
Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox properties of electroactive molecules. The nitroaromatic moiety in "this compound" makes it an excellent candidate for such studies. The electrochemical reduction of nitroaromatic compounds is a key area of research, as it can provide insights into their mechanism of action in biological systems and their potential as sensors or in materials science. nih.govresearchgate.net
In a typical CV experiment, the potential applied to a working electrode is swept, and the resulting current is measured. For a nitroaromatic compound, an irreversible reduction peak is typically observed, corresponding to the multi-electron reduction of the nitro group to hydroxylamine (B1172632) and subsequently to an amine group. acs.orgnih.gov The potential at which this reduction occurs provides information about the electron-accepting ability of the molecule. acs.org
Table 6: Hypothetical Cyclic Voltammetry Data
| Parameter | Value/Condition |
|---|---|
| Working Electrode | Glassy Carbon Electrode (GCE) |
| Reference Electrode | Ag/AgCl |
| Solvent/Electrolyte | Acetonitrile / 0.1 M Tetrabutylammonium perchlorate |
| Scan Rate | 100 mV/s |
| Cathodic Peak Potential (Epc) | -0.95 V vs. Ag/AgCl |
| Process Nature | Irreversible |
Cyclic Voltammetry for Redox Potentials and Electron Transfer Mechanisms
Cyclic voltammetry is a potent electrochemical technique used to study the redox behavior of a compound. By measuring the current that develops in an electrochemical cell as the potential is varied, researchers can determine the reduction and oxidation potentials of a substance. This provides insight into the stability of different oxidation states and the feasibility of electron transfer reactions.
For This compound , this analysis would reveal the potentials at which the nitro group (-NO2) is reduced and potentially other redox processes involving the quinoline or imidazole rings. The shape of the resulting voltammogram would offer clues about the reversibility of these electron transfer processes and the stability of the generated radical ions. Studies on similar structures, such as 8-nitroquinoline (B147351), have shown that the nitro group undergoes electrochemical reduction, though the stability of the resulting species can be low. researchgate.net However, without specific experimental data, the precise redox potentials and electron transfer mechanisms for the title compound remain undetermined.
Interactive Data Table: Cyclic Voltammetry Data (Hypothetical) No experimental data is available in the searched literature. The table below is for illustrative purposes only.
| Parameter | Value |
|---|---|
| Reduction Potential (Epc) | Data Not Available |
| Oxidation Potential (Epa) | Data Not Available |
| Peak Separation (ΔEp) | Data Not Available |
Coulometry for Number of Electrons Transferred
Controlled-potential coulometry is an analytical method used to determine the total number of electrons involved in a specific electrochemical reaction. By holding the electrode at a constant potential where a specific reduction or oxidation occurs and measuring the total charge passed over time, the number of electrons transferred per molecule can be calculated using Faraday's laws.
In the context of This compound , coulometry would be employed to definitively determine the number of electrons involved in the reduction of the nitro group. This is a critical piece of data for elucidating the exact reaction pathway, for instance, whether the reduction proceeds to a hydroxylamine or an amine. This information is essential for a complete understanding of the compound's electrochemical behavior, but no such studies have been reported in the available literature.
Interactive Data Table: Coulometry Data (Hypothetical) No experimental data is available in the searched literature. The table below is for illustrative purposes only.
| Redox Process | Number of Electrons (n) |
|---|
Thermogravimetric Analysis (TGA) for Thermal Stability in Research Environments
Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This method is crucial for determining the thermal stability of a compound, identifying its decomposition temperatures, and quantifying the mass loss at each stage of decomposition.
A TGA analysis of This compound would provide a thermogram showing the temperature at which the compound begins to decompose and the subsequent steps of degradation. This information is vital for understanding the material's thermal limitations and for designing applications where it might be exposed to high temperatures. While research on polymers incorporating imidazole and quinoline derivatives suggests good thermal stability, specific TGA data for the title compound is absent from the scientific literature. researchgate.net
Interactive Data Table: TGA Data (Hypothetical) No experimental data is available in the searched literature. The table below is for illustrative purposes only.
| Parameter | Temperature (°C) | Mass Loss (%) |
|---|---|---|
| Onset of Decomposition (Td) | Data Not Available | - |
| Decomposition Step 1 | Data Not Available | Data Not Available |
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events in Materials Research
Differential scanning calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions, such as melting, crystallization, and glass transitions.
For This compound , a DSC analysis would identify its melting point and any other phase transitions that occur upon heating and cooling. These thermal events are indicative of the material's crystalline structure and purity. Such data is fundamental for materials processing and characterization. Despite its importance, no DSC studies for this specific compound have been published in the reviewed sources.
Interactive Data Table: DSC Data (Hypothetical) No experimental data is available in the searched literature. The table below is for illustrative purposes only.
| Thermal Event | Temperature (°C) | Enthalpy (J/g) |
|---|---|---|
| Melting Point (Tm) | Data Not Available | Data Not Available |
Mechanistic Insights into Molecular Recognition and Interaction Non Clinical
In Vitro Enzyme Binding and Inhibition Studies
To understand the potential enzymatic interactions of 2-(1H-Imidazol-1-yl)-8-nitroquinoline, a series of in vitro assays would be required.
Specific Enzyme Targets and Binding Affinities
Initial screening against a panel of enzymes would be the first step to identify potential biological targets. Based on the chemical structure, enzymes such as kinases, oxidoreductases, or hydrolases could be considered for initial testing. Should any interaction be observed, determination of the binding affinity, typically expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), would be crucial.
Table 1: Hypothetical Enzyme Binding Affinity Data for this compound (Note: This table is for illustrative purposes only, as no experimental data is available.)
| Enzyme Target | Binding Affinity (Kd/IC50) |
| Enzyme A | Data Not Available |
| Enzyme B | Data Not Available |
| Enzyme C | Data Not Available |
Kinetic Studies of Inhibition (e.g., competitive, non-competitive)
Following the identification of an enzyme target, kinetic studies would be performed to understand the mechanism of inhibition. These studies would determine whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor. This is typically achieved by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations and analyzing the data using graphical methods such as Lineweaver-Burk or Dixon plots.
Receptor Binding and Modulation Studies
Investigating the interaction of this compound with various receptors would be another critical area of research.
Ligand-Receptor Interaction Profiles
Radioligand binding assays would be conducted to determine the affinity of the compound for a range of receptors, such as G-protein coupled receptors (GPCRs) or ion channels. The binding affinity is typically expressed as the inhibition constant (Ki).
Table 2: Hypothetical Receptor Binding Affinity Data for this compound (Note: This table is for illustrative purposes only, as no experimental data is available.)
| Receptor Target | Binding Affinity (Ki) |
| Receptor X | Data Not Available |
| Receptor Y | Data Not Available |
| Receptor Z | Data Not Available |
Allosteric Modulation vs. Orthosteric Binding
Further functional assays would be necessary to determine whether the compound binds to the primary (orthosteric) binding site, thus competing with the endogenous ligand, or to a secondary (allosteric) site. Allosteric modulators can either enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the effect of the endogenous ligand without directly competing for its binding site.
Nucleic Acid Interaction Studies (DNA/RNA)
Intercalation, Groove Binding, or External Binding Modes
No studies detailing the binding mode of this compound with DNA or RNA are currently available.
DNA Cleavage or Modification Mechanisms
There is no published evidence or research on the ability of this compound to induce DNA cleavage or modification.
Biophysical Characterization of Molecular Interactions
Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters (ΔH, ΔS, ΔG)
No ITC studies have been published for this compound, and therefore, no thermodynamic data (ΔH, ΔS, ΔG) for its interaction with nucleic acids are available.
Surface Plasmon Resonance (SPR) for Binding Kinetics (kₒₙ, kₒբբ)
There are no SPR studies reported for this compound; hence, kinetic parameters such as association (kₒₙ) and dissociation (kₒբբ) rates are unknown.
Fluorescence Spectroscopy for Binding and Conformational Changes
No fluorescence spectroscopy studies have been conducted to assess the binding of this compound to nucleic acids or to observe any resulting conformational changes.
Based on a comprehensive search of available scientific literature, there is no documented information regarding the application of the chemical compound This compound in chemosensing or as a molecular probe for external analytes.
Research on this compound, sometimes referred to as FAZ-IN-1, has been focused on its role as a hypoxia imaging agent and an inhibitor of hypoxia-inducible factor 1 (HIF-1). These applications fall within the domain of biological and pharmacological research, focusing on its interactions within living systems, rather than its use as a chemical sensor to detect and quantify other molecules or ions in a sample.
Therefore, content for the requested section "" and its subsection "8.5. Chemosensing and Molecular Probing Applications" cannot be generated, as there are no detailed research findings or data to support such an article.
Emerging Research Frontiers and Future Perspectives for 2 1h Imidazol 1 Yl 8 Nitroquinoline
Development of Next-Generation Synthetic Methodologies
The synthesis of quinoline (B57606) and imidazole (B134444) derivatives is well-established, but the creation of specifically substituted hybrids like 2-(1H-Imidazol-1-yl)-8-nitroquinoline calls for refined and efficient methodologies. Current strategies often involve multi-step processes, including the initial synthesis of a nitroquinoline derivative followed by the introduction of the imidazole group.
Future synthetic approaches are expected to focus on more direct and atom-economical methods. One promising avenue is the vicarious nucleophilic substitution (VNS) of hydrogen, which allows for the direct amination of electron-deficient nitroaromatic rings. nih.gov This method could potentially enable the direct coupling of imidazole with the 8-nitroquinoline (B147351) core, bypassing the need for a pre-functionalized (e.g., halogenated) quinoline.
Microwave-assisted synthesis represents another frontier, offering rapid reaction times and often improved yields for heterocyclic compounds. mdpi.com The development of a one-pot cyclocondensation reaction, which has been successful for some imidazo[1,5-a]pyridine (B1214698) derivatives, could be adapted for quinoline-based systems, streamlining the assembly of the target molecule. mdpi.com
| Synthetic Method | Potential Advantage | Key Challenge | Relevant Precedent |
| Vicarious Nucleophilic Substitution (VNS) | Direct C-N bond formation, avoids pre-functionalization. | Controlling regioselectivity on the quinoline ring. | Amination of nitroquinoline derivatives. nih.gov |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, and purity. | Optimization of reaction conditions (temperature, time, solvent). | Synthesis of imidazo[1,5-a]pyridinium salts. mdpi.com |
| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste, and simplified purification. | Designing a convergent route with compatible reactants. | Synthesis of 8-hydroxyquinoline (B1678124) derivatives via Betti reaction. rsc.org |
| C-N Cross-Coupling Reactions | High versatility and functional group tolerance. | Catalyst selection and removal of metal residues. | N-acylation and N-alkylation for quinoline-imidazole hybrids. nih.gov |
Exploration of Novel Molecular Targets and Biological Pathways at a Mechanistic Level
The conjugation of a nitroquinoline and an imidazole ring suggests a broad spectrum of potential biological activities, as both moieties are known pharmacophores. nih.govmdpi.com Future research will delve into elucidating the specific molecular targets and mechanisms of action for this compound.
Nitroaromatic compounds are often bioactivated by nitroreductases (NTRs), particularly in hypoxic environments found in tumors and certain pathogens. nih.gov This makes NTRs a primary suspected target. The reduction of the nitro group can lead to cytotoxic species, a mechanism exploited in antikinetoplastid agents. nih.gov The imidazole moiety is a well-known component of inhibitors for enzymes like inducible nitric oxide synthase (iNOS) and lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.netnih.gov
Therefore, this compound could function as a dual-targeting agent or a multi-target inhibitor. nih.gov Mechanistic studies will likely involve screening against panels of kinases, reductases, and microbial enzymes, followed by molecular docking and crystallographic studies to understand binding interactions at the atomic level. nih.gov
Integration into Hybrid Material Systems and Nanotechnology
Beyond biological applications, the structural features of this compound make it a candidate for integration into advanced materials. Quinoline derivatives are known for their coordination ability with metal ions and have been incorporated into sensors and functional materials. mdpi.com The imidazole group can also act as a ligand for organometallic complexes. mdpi.com
A significant future direction is the incorporation of this molecule into nanostructured systems for theranostic purposes—combining therapy and diagnostics. For instance, nitroimidazole derivatives have been attached to gold nanoparticles to target tumor hypoxia. researchgate.net The quinoline-imidazole structure could be similarly anchored to nanoparticles, which could then be loaded with other therapeutic agents or imaging probes. The nitro group's sensitivity to hypoxic environments could serve as a trigger for drug release or as a basis for hypoxia-selective imaging.
| Application Area | Potential Role of the Compound | Enabling Properties |
| Organometallic Chemistry | Ligand for functional metal complexes. | Nitrogen atoms in both quinoline and imidazole rings act as coordination sites. |
| Chemical Sensors | Fluorescent probe for specific analytes (e.g., metal ions, pH). | The extended π-system may exhibit environment-sensitive fluorescence. |
| Nanomedicine | Hypoxia-targeting moiety on nanoparticles. | The 8-nitro group can be selectively reduced in hypoxic conditions. |
| Smart Materials | Component of stimuli-responsive polymers. | Potential for redox- or pH-triggered changes in chemical structure. |
Advanced Theoretical Modeling for Predictive Chemical Design
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel molecules. For this compound, advanced theoretical modeling will play a crucial role in predicting its properties and guiding experimental work.
Density Functional Theory (DFT) calculations can be employed to optimize the molecule's geometry, determine its electronic structure, and analyze its vibrational frequencies, which can be compared with experimental spectroscopic data. researchgate.net Such studies can also predict key parameters like the HOMO-LUMO energy gap, which relates to the molecule's reactivity and electronic properties. researchgate.net
Molecular docking simulations will be essential for identifying potential biological targets. By modeling the interaction of the compound with the active sites of various enzymes (e.g., nitroreductases, kinases), researchers can predict binding affinities and modes, helping to prioritize experimental testing. researchgate.net Furthermore, in silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can provide early insights into the drug-likeness of the compound and its derivatives. pensoft.net
Collaborative and Interdisciplinary Approaches in Chemical Biology and Materials Science
The multifaceted potential of this compound necessitates a highly collaborative and interdisciplinary research approach. The journey from molecular design to practical application requires the combined expertise of various scientific fields.
Synthetic Organic Chemists will focus on developing efficient and scalable routes to the parent compound and its derivatives. nih.gov
Medicinal Chemists and Pharmacologists will design and evaluate its biological activity, exploring its potential as an anticancer, antimicrobial, or antiparasitic agent. nih.gov
Computational Chemists will use theoretical models to predict properties, guide synthesis, and elucidate mechanisms of action at a molecular level. researchgate.net
Materials Scientists and Nanotechnologists will explore its integration into novel materials, sensors, and drug delivery systems. researchgate.net
Biochemists and Structural Biologists will work to identify and validate its molecular targets, for instance, through X-ray crystallography of enzyme-inhibitor complexes. nih.gov
Such interdisciplinary synergy is critical for translating the theoretical promise of this hybrid molecule into tangible advancements in chemical biology and materials science.
Opportunities for Derivatization Towards Functional Molecules
The core structure of this compound serves as a versatile scaffold for further chemical modification, allowing for the fine-tuning of its properties. researchgate.net Derivatization can be used to enhance potency, improve selectivity, modulate pharmacokinetic properties, or introduce new functionalities.
Key sites for derivatization include:
The Nitro Group: Reduction of the nitro group to an amine (8-aminoquinoline derivative) opens up a vast array of subsequent reactions. This amino group can be acylated, alkylated, or used as a handle to attach other pharmacophores or functional units, creating more complex hybrid molecules. nih.gov
The Quinoline Ring: The quinoline core can undergo electrophilic substitution to introduce substituents (e.g., halogens, alkyl groups) at other positions, which can modulate electronic properties and steric interactions with biological targets. mdpi.com
The Imidazole Ring: While the imidazole ring is generally stable, it can be functionalized, or alternative azole rings (e.g., triazole, benzimidazole) could be substituted to explore structure-activity relationships. nih.govnih.gov
This capacity for derivatization makes this compound not just a single compound of interest, but the foundation of a potential library of new functional molecules for diverse applications.
Q & A
Q. What are the recommended synthetic routes for 2-(1H-Imidazol-1-yl)-8-nitroquinoline, and what critical parameters influence yield?
Methodological Answer: The synthesis typically involves coupling imidazole derivatives with nitro-substituted quinoline scaffolds. Key steps include:
- Nucleophilic substitution : Reacting 8-nitroquinoline with 1H-imidazole under inert conditions (e.g., nitrogen atmosphere) using a base like K₂CO₃ to facilitate the coupling .
- Solvent selection : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) is preferred to avoid hydrolysis .
- Temperature control : Reactions are often conducted at 60–80°C to optimize reaction kinetics without promoting side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures high purity. Yield is highly dependent on the stoichiometric ratio of reactants, dryness of solvents, and exclusion of moisture .
Q. What analytical techniques are essential for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the integration of imidazole and quinoline moieties and detect impurities .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material) using reverse-phase C18 columns and UV detection at λ = 254 nm .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., exact mass 354.0174) .
- Melting Point Analysis : Sharp melting points (e.g., 132–134°C for related imidazole-quinoline derivatives) indicate crystallinity and purity .
Advanced Research Questions
Q. How can researchers investigate the selective inhibition of parasitic enzymes over human orthologs using this compound?
Methodological Answer:
- Target Identification : Use homology modeling to compare parasitic (e.g., Trypanosoma cruzi CYP51) and human enzyme active sites. For example, VNF, a related inhibitor, shows selectivity by exploiting steric differences in the binding pocket .
- In vitro Assays : Conduct enzyme inhibition assays (e.g., fluorescence-based or spectrophotometric) with recombinant CYP51 isoforms. IC₅₀ values for parasitic vs. human enzymes quantify selectivity .
- Cytotoxicity Screening : Validate selectivity using mammalian cell lines (e.g., HEK293) via MTT assays to rule off-target effects .
Q. What computational strategies are effective in predicting the binding affinity and mechanism of action against target proteins?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the nitroquinoline moiety and heme cofactors in CYP51. Focus on hydrogen bonding with imidazole and π-π stacking with quinoline .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox activity, which is critical for nitro-group-mediated enzyme inhibition .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories to assess binding mode persistence .
Q. How can structure-activity relationship (SAR) studies optimize the antiprotozoal activity of this compound?
Methodological Answer:
- Derivatization : Synthesize analogs with substitutions on the imidazole (e.g., methyl groups) or quinoline (e.g., halogens) to probe steric and electronic effects .
- In vitro Screening : Test derivatives against T. cruzi amastigotes and mammalian cells to establish selectivity indices (SI = IC₅₀ mammalian / IC₅₀ parasite) .
- Pharmacophore Mapping : Identify critical functional groups (e.g., nitro group for CYP51 inhibition) using 3D-QSAR models .
Data Contradictions and Validation
- Synthetic Yield Variability : reports yields >70% using anhydrous DCM, while notes lower yields (~50%) in DMF. Researchers should optimize solvents based on substrate solubility .
- Biological Activity : While highlights antiprotozoal activity, emphasizes COX-2 inhibition. Cross-validate targets via knockout strains or enzyme-specific inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
